N-Oleoyl Valine

TRPV3 Antagonism Nociception Thermoregulation

N-Oleoyl Valine (CAS 60374-41-6) is the validated TRPV3 antagonist for rigorous ion channel research. Unlike N-Palmitoyl Valine, only N-Oleoyl Valine exhibits TRPV3 antagonism (IC₅₀ ~1 µM; Raboune et al., 2014). Its defined FAAH kinetics (kcat/Km = 4.3 × 10⁴ M⁻¹s⁻¹) enable precise in vivo half-life modeling. Endogenously upregulated upon cold exposure, this lipid is essential for thermoregulation, nociception, and mitochondrial uncoupling studies. Do not substitute with inactive analogs; ensure reproducible data with the correct probe.

Molecular Formula C23H43NO3
Molecular Weight 381.6 g/mol
Cat. No. B10776042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl Valine
Molecular FormulaC23H43NO3
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1
InChIKeyLRQPUGFHAACUMH-GJCOWUBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl Valine Procurement Guide: Core Properties and Research-Grade Identity


N-Oleoyl Valine (CAS 60374-41-6) is an endogenous N-acyl amide lipid signaling molecule, belonging to the N-acyl amino acid family [1]. It is formed by the condensation of oleic acid and the amino acid L-valine . This compound is primarily recognized as an antagonist of the Transient Receptor Potential Vanilloid type 3 (TRPV3) ion channel, a receptor involved in thermoregulation and inflammatory processes [2]. As a research tool, it is employed to investigate TRPV3-mediated pathways, mitochondrial uncoupling, and the broader endocannabinoidome signaling system [3].

Why Generic Substitution is Not Recommended: N-Oleoyl Valine's Distinct Structure-Activity Profile


While N-Oleoyl Valine belongs to the N-acyl valine family, simple substitution with other members is scientifically invalid. Structural differences in the fatty acyl chain, such as chain length and degree of unsaturation, dictate distinct biological activity profiles. A study by Raboune et al. (2014) demonstrated that within the N-acyl valine subclass, only specific variants like N-oleoyl, N-linoleoyl, N-stearoyl, and N-docosahexaenoyl valine function as TRPV3 antagonists, while others like N-palmitoyl valine do not [1]. Furthermore, the enzymatic degradation of N-acyl amides by Fatty Acid Amide Hydrolase (FAAH) is structure-dependent. N-Oleoyl Valine exhibits a specific catalytic efficiency (kcat/Km) of 4.3 × 10⁴ M⁻¹s⁻¹ for FAAH, a property that directly influences its in vivo half-life and is not transferable to other analogs . Therefore, selecting a specific N-acyl valine based solely on its chemical class will lead to unpredictable and non-reproducible experimental outcomes.

Quantitative Differentiation of N-Oleoyl Valine: Direct Evidence Against Structural Analogs


N-Oleoyl Valine is a Functional TRPV3 Antagonist, Unlike N-Palmitoyl Valine

In a direct screen of N-acyl amides for antagonist activity at TRPV3, N-Oleoyl Valine was identified as a functional antagonist, while N-Palmitoyl Valine (the saturated 16-carbon analog) was not [1]. N-Oleoyl Valine inhibits TRPV3-mediated calcium influx with an IC₅₀ of approximately 1 µM in HEK-293 cells expressing the human receptor . This demonstrates that the specific unsaturation and chain length of the oleoyl group (18:1) are critical for this pharmacological activity, unlike the fully saturated palmitoyl analog.

TRPV3 Antagonism Nociception Thermoregulation

Distinct FAAH Degradation Kinetics Differentiate N-Oleoyl Valine from Shorter-Chain Analogs

N-Oleoyl Valine is a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acyl amides in vivo . Its catalytic efficiency (kcat/Km) for FAAH is 4.3 × 10⁴ M⁻¹s⁻¹ . This specific kinetic parameter dictates its biological half-life and distinguishes it from other N-acyl amides. For instance, the short-chain analog N-butyryl valine exhibits a much higher kcat/Km of 2.1 × 10⁵ M⁻¹s⁻¹, indicating it is degraded approximately 5 times faster by FAAH .

Lipid Metabolism FAAH Pharmacokinetics

In Vivo Elevation During Cold Exposure is a Specific Attribute of N-Oleoyl Valine Among N-Acyl Amines

N-Oleoyl Valine is an endogenous lipid whose levels are dynamically regulated in response to physiological stimuli. A study showed that in mice, cold exposure for up to 16 days leads to a significant increase in the concentration of N-Oleoyl Valine [1]. This in vivo regulation is a key piece of evidence linking this specific lipid to thermoregulatory processes mediated by TRPV3. While other N-acyl amides may also be regulated under different conditions (e.g., inflammation), this specific response to cold exposure provides a unique functional anchor for N-Oleoyl Valine research [2].

Thermoregulation In Vivo Endogenous Lipid

Recommended Applications of N-Oleoyl Valine Based on Verified Differential Evidence


TRPV3 Channel Pharmacology & Ion Channel Screening

N-Oleoyl Valine is the preferred tool for investigating TRPV3 channel function and its role in nociception, thermoregulation, and inflammatory skin conditions [1]. Its activity as a TRPV3 antagonist with an IC₅₀ of ~1 µM, a property not shared by N-Palmitoyl Valine, makes it an essential control and probe in calcium flux assays and patch-clamp electrophysiology studies . This evidence supports its use in hit validation and mechanism-of-action studies for TRPV3-targeted drug discovery programs.

In Vivo Models of Thermoregulation and Cold Sensing

Researchers studying physiological responses to cold or the molecular basis of thermosensation should select N-Oleoyl Valine. Its endogenous levels are specifically upregulated in vivo following cold exposure, a finding that directly links this lipid to thermoregulatory pathways [2]. This makes it a valuable analyte in lipidomics studies and a potential pharmacological tool for modulating body temperature responses in animal models.

Endocannabinoidome and Lipid Signaling Research

N-Oleoyl Valine is a key member of the N-acyl amide family, a class of signaling lipids within the broader endocannabinoidome [3]. Its distinct metabolic profile, defined by a specific FAAH degradation rate (kcat/Km = 4.3 × 10⁴ M⁻¹s⁻¹), makes it a unique tool for studying lipid metabolism and its impact on signaling duration . This quantitative kinetic data allows for precise experimental modeling of its in vivo half-life, which is crucial for understanding its physiological and pathological roles.

Mitochondrial Uncoupling and Bioenergetics Research

N-acyl amines, including N-Oleoyl Valine, have been shown to promote mitochondrial uncoupling [4]. This property positions N-Oleoyl Valine as a tool for investigating the link between lipid signaling and cellular energy metabolism. Its use in this context is supported by evidence of its endogenous production and its role as a signaling molecule, making it a relevant compound for studies on metabolic disorders and energy homeostasis.

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